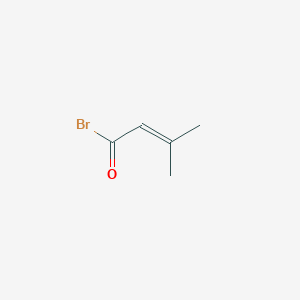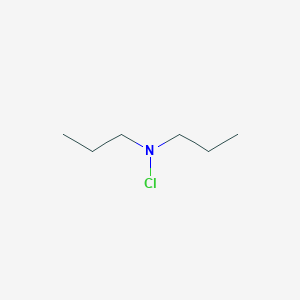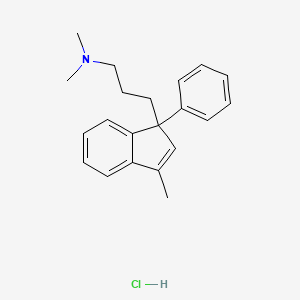
Indene-1-propylamine, 1-phenyl-N,N,3-trimethyl-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indene-1-propylamine, 1-phenyl-N,N,3-trimethyl-, hydrochloride is a chemical compound with the molecular formula C21H25N.ClH and a molecular weight of 327.93 g/mol . This compound is known for its unique structure, which includes an indene ring system, a propylamine side chain, and a phenyl group with N,N,3-trimethyl substitution.
Preparation Methods
The synthesis of Indene-1-propylamine, 1-phenyl-N,N,3-trimethyl-, hydrochloride typically involves several steps:
Starting Materials: The synthesis begins with indene, propylamine, and phenyl-N,N,3-trimethylamine.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions, often in the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production: On an industrial scale, the production involves large-scale reactors and continuous monitoring of reaction parameters to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Indene-1-propylamine, 1-phenyl-N,N,3-trimethyl-, hydrochloride undergoes various chemical reactions:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of reduced amine derivatives.
Scientific Research Applications
Indene-1-propylamine, 1-phenyl-N,N,3-trimethyl-, hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interaction with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of Indene-1-propylamine, 1-phenyl-N,N,3-trimethyl-, hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound interacts with enzymes and receptors, modulating their activity.
Pathways Involved: It influences various biochemical pathways, leading to changes in cellular functions and responses.
Comparison with Similar Compounds
Indene-1-propylamine, 1-phenyl-N,N,3-trimethyl-, hydrochloride can be compared with other similar compounds:
Similar Compounds: Compounds like 1H-Indene-1-propanamine, N,N,3-trimethyl-1-phenyl-, hydrochloride share structural similarities.
Uniqueness: The unique combination of the indene ring, propylamine side chain, and phenyl group with N,N,3-trimethyl substitution distinguishes it from other related compounds
Properties
CAS No. |
10565-76-1 |
|---|---|
Molecular Formula |
C21H26ClN |
Molecular Weight |
327.9 g/mol |
IUPAC Name |
N,N-dimethyl-3-(3-methyl-1-phenylinden-1-yl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C21H25N.ClH/c1-17-16-21(14-9-15-22(2)3,18-10-5-4-6-11-18)20-13-8-7-12-19(17)20;/h4-8,10-13,16H,9,14-15H2,1-3H3;1H |
InChI Key |
BUGTZSORXXTTAW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(C2=CC=CC=C12)(CCCN(C)C)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


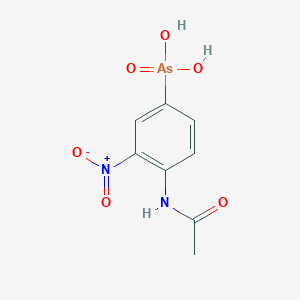
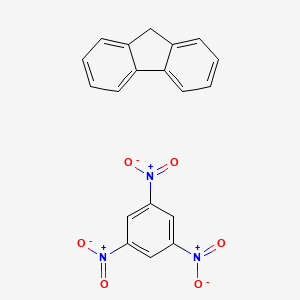

![4,6-Bis[(4-aminophenyl)diazenyl]benzene-1,3-diamine](/img/structure/B14722811.png)


![1,3,4-Thiadiazol-2-amine, N-[(4-methoxyphenyl)methylene]-5-phenyl-](/img/structure/B14722830.png)
![Ethyl {4-oxo-5-[(pyridin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl}acetate](/img/structure/B14722831.png)
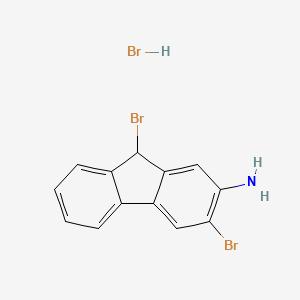
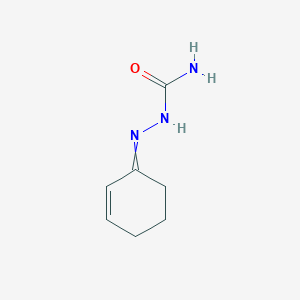
![3-[4-(3-aminopropyl)piperazin-1-yl]propan-1-amine;hexanedioic acid](/img/structure/B14722849.png)
